molecular formula H3LiO2 B1629269 Lithium-7(1+);hydroxide;hydrate CAS No. 76576-68-6

Lithium-7(1+);hydroxide;hydrate

Cat. No. B1629269
CAS RN: 76576-68-6
M. Wt: 42.039 g/mol
InChI Key: GLXDVVHUTZTUQK-GLJCYROLSA-M
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Description

Synthesis Analysis

The solubility of LiOH·H2O has been determined at different temperatures and sodium hydroxide solution concentrations . The experimental data of LiOH·H2O solubility have been corrected using E-DH and Apelblat equations .


Molecular Structure Analysis

The structure of lithium consists of a lithium-ion, an oxygen atom, and a hydrogen atom . Studies utilizing large-angle X-ray scattering (LAXS) and neutron diffraction with isotopic substitution (NDIS) have provided insights into the hydration of lithium ions in aqueous solutions.


Chemical Reactions Analysis

As a key parameter of a chemical heat storage material, the hydration and dehydration reaction characteristics of lithium hydroxide (LiOH) at pure vapor condition is unclear . The hydration and dehydration of LiOH at various conditions have been experimentally investigated .


Physical And Chemical Properties Analysis

Lithium hydroxide can exist in a hydrated form as well as in an anhydrous form and both forms of lithium hydroxide are white hygroscopic solids . It has a melting point of 462 degrees Celsius and a boiling point of 924 degrees Celsius .

Scientific Research Applications

Hydration Structure and Dynamics

A significant area of scientific research involving Lithium-7(1+); hydroxide; hydrate is understanding its hydration structure and dynamics. Studies utilizing large-angle X-ray scattering (LAXS) and neutron diffraction with isotopic substitution (NDIS) have provided insights into the hydration of lithium ions in aqueous solutions. These studies reveal that lithium ions exhibit a strong hydration tendency, characterized by a well-defined hydration shell, with lithium typically four-coordinated in aqueous solution. This strong hydration is pivotal in influencing the lithium ion's interactions in various chemical and physical processes, including electrochemical applications and understanding the fundamental aspects of ion solvation in water (Mähler & Persson, 2011; Mason et al., 2015).

Heat Storage and Output

Another research focus is the material's role in heat storage and output, particularly in chemical heat pumps. Lithium chloride (LiCl) modified magnesium hydroxide (Mg(OH)2) has been explored for its dehydration and hydration behavior, which corresponds to heat storage and heat output operations, respectively. These reactions are crucial for the efficiency and effectiveness of chemical heat pumps, offering a pathway to more sustainable energy storage solutions (Ishitobi et al., 2013).

Enhancing Hydration Rate for Chemical Heat Storage

Research on enhancing the hydration rate of lithium hydroxide (LiOH) by combining it with mesoporous carbon for low-temperature chemical heat storage has shown promising results. This approach aims to improve the hydration rate of LiOH, crucial for achieving higher heat release rates in chemical heat storage applications. The study demonstrates that supporting LiOH on mesoporous carbon significantly improves its hydration rate, indicating a potential for improved performance in low-temperature chemical heat storage systems (Kubota et al., 2019).

Electrochemical Applications and Ion Dynamics

Further research has delved into the electrochemical properties of lithium hydroxide hydrate and its dynamics, particularly in the context of lithium-ion batteries. Studies exploring the ion dynamics, charge-discharge behavior, and electrochemical performance of lithium-containing compounds have contributed to the development of high-performance battery materials. These investigations help in understanding the role of lithium and its compounds in enhancing the efficiency, capacity, and stability of lithium-ion batteries, thereby pushing the boundaries of energy storage technologies (Song et al., 2020; Liang et al., 2021).

Mechanism of Action

Target of Action

Lithium-7 Hydroxide Monohydrate, also known as Lithium Hydroxide, is an inorganic compound that primarily targets biochemical processes involving lithium ions . It’s used in various industrial applications, including as a precursor for the fabrication of lithium-ion battery cathode material .

Mode of Action

As an alkali metal hydroxide, Lithium Hydroxide is a strong base, though it’s the weakest known alkali metal hydroxide . It interacts with its targets by donating its lithium ion, which can then participate in various chemical reactions .

Biochemical Pathways

In the context of lithium-ion batteries, it plays a crucial role in the formation of the cathode material .

Pharmacokinetics

It’s known to be soluble in water, which could influence its bioavailability .

Result of Action

The molecular and cellular effects of Lithium Hydroxide’s action depend on the context in which it’s used. For instance, in lithium-ion batteries, it contributes to the high energy density of the battery . In other contexts, it may have different effects.

Action Environment

The action, efficacy, and stability of Lithium Hydroxide can be influenced by various environmental factors. For instance, in the production of lithium-ion batteries, the presence of carbon nanoadditives can improve the heat storage capacity and hydration rate of Lithium Hydroxide . Additionally, the environmental impacts of producing Lithium Hydroxide from spodumene concentrate have been studied, with the soda leaching process showing lower environmental impacts in all observed categories compared to the sulfuric acid roasting process .

Safety and Hazards

Lithium hydroxide is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

lithium-7(1+);hydroxide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Li.2H2O/h;2*1H2/q+1;;/p-1/i1+0;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXDVVHUTZTUQK-GLJCYROLSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].O.[OH-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[7Li+].O.[OH-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H3LiO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70635505
Record name (~7~Li)Lithium hydroxide--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

42.039 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

76576-68-6
Record name (~7~Li)Lithium hydroxide--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lithium-7Li hydroxide monohydrate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lithium-7(1+);hydroxide;hydrate
Reactant of Route 2
Lithium-7(1+);hydroxide;hydrate
Reactant of Route 3
Lithium-7(1+);hydroxide;hydrate
Reactant of Route 4
Lithium-7(1+);hydroxide;hydrate
Reactant of Route 5
Lithium-7(1+);hydroxide;hydrate
Reactant of Route 6
Lithium-7(1+);hydroxide;hydrate

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